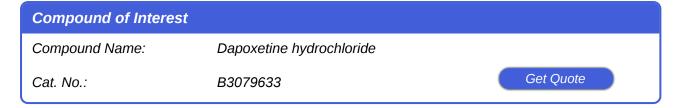


Application Notes and Protocols for Dapoxetine Hydrochloride Drug Interaction Studies

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For Researchers, Scientists, and Drug Development Professionals

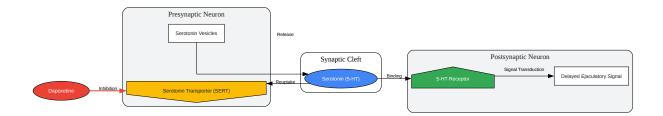
Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft and a delay in the ejaculatory reflex.[2][3][4] Dapoxetine is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4. Therefore, there is a potential for drug-drug interactions (DDIs) when co-administered with drugs that inhibit or induce these enzymes. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the DDI potential of **dapoxetine hydrochloride**.

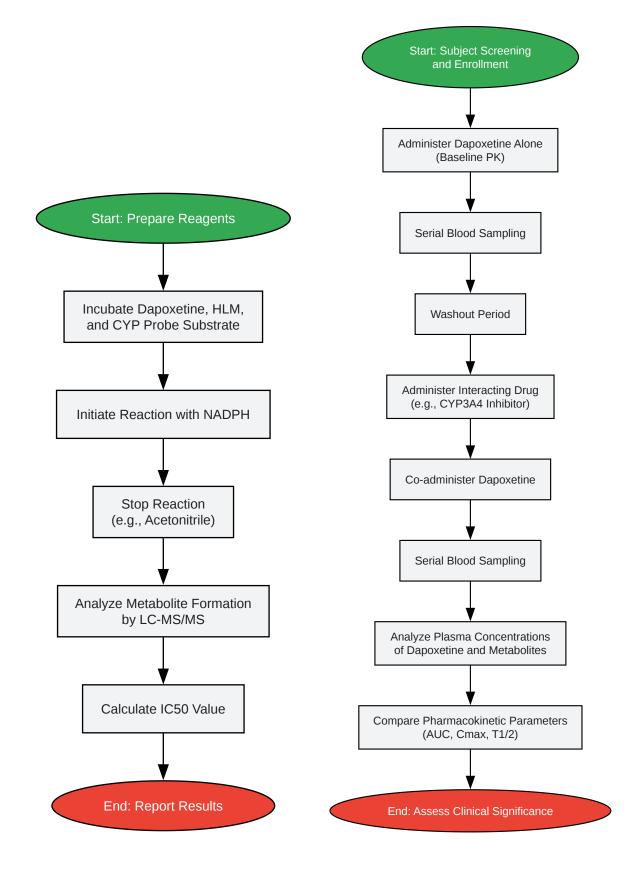
Signaling Pathway of Dapoxetine

Dapoxetine's primary pharmacodynamic effect is the inhibition of the serotonin transporter at the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.









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